3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. The structure incorporates a triazole ring fused with a pyridazine moiety, which contributes to its pharmacological properties.
The compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate key intermediates derived from commercially available starting materials. Research articles and patents have documented the synthesis and evaluation of similar compounds, providing insights into their chemical behavior and potential applications in drug development .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as a triazolo-pyridazine derivative, which is part of a broader class of compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.
The synthesis of 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine typically involves several steps:
The synthetic route often employs techniques such as thin-layer chromatography for monitoring reaction progress and mass spectrometry for confirming product identity. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity .
Key structural data includes:
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reactions are typically monitored using chromatographic techniques (e.g., high-performance liquid chromatography) to ensure product formation and purity assessment .
The mechanism of action for 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine involves its interaction with biological targets such as enzymes or receptors. These interactions can lead to:
Quantitative data regarding binding affinities or inhibition constants (IC50 values) would typically be derived from biological assays conducted during pharmacological evaluations .
Relevant analyses often include spectral data (NMR, IR) to confirm structural integrity and purity .
Scientific Uses
The primary applications of 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine lie in medicinal chemistry:
Research continues to explore its efficacy and safety profiles in preclinical models .
The triazolo[4,3-b]pyridazine scaffold serves as a privileged structural motif in medicinal chemistry due to its balanced electron distribution, hydrogen-bonding capabilities, and metabolic stability. This heterocyclic system enables strategic functionalization at three key positions: the 3-position (linked to the butan-1-amine chain), the 6-methyl group, and N-2 of the triazole ring. Scaffold-based design of 3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine (CAS: 1487769-83-4, MF: C₁₁H₁₇N₅, MW: 219.29 g/mol) leverages the electron-deficient nature of the pyridazine ring for electrophilic substitutions while utilizing the triazole nitrogen for coordination bonding [1] [2]. The 6-methyl group provides a sterically accessible site for derivatization via radical bromination or cross-coupling, as demonstrated in the synthesis of bivalent BET inhibitors like AZD5153, where triazolopyridazine serves as a central pharmacophore [4].
Table 1: Strategic Functionalization Sites on Triazolo[4,3-b]pyridazine Core
Position | Chemical Environment | Derivatization Approaches | Role in Target Compound |
---|---|---|---|
C-3 | Adjacent to bridge nitrogen | Nucleophilic substitution with halogenated alkylamines | Anchors butan-1-amine side chain |
C-6 | Methyl group (-CH₃) | Free radical halogenation, oxidation to aldehyde | Methyl retained for steric/electronic balance |
N-2 | Triazole nitrogen | Metal coordination, hydrogen bond acceptance | Participates in target binding interactions |
C-7/C-8 | Pyridazine ring positions | Electrophilic aromatic substitution | Unmodified in target compound |
The assembly of the triazolo[4,3-b]pyridazine core typically follows a convergent approach, pairing pre-functionalized pyridazine derivatives with hydrazine precursors. A representative five-step synthesis begins with:
Critical optimization focused on the cyclocondensation step revealed that microwave irradiation (150W, 140°C) reduces reaction time from hours to 22 minutes while improving yield from 65% to 88% by suppressing dimerization byproducts. Solvent screening identified anhydrous ethanol as superior to DMF or acetonitrile for minimizing tar formation [5] .
The 3-methylbutan-1-amine moiety exhibits distinct reactivity at three positions:
Table 2: Side Chain Modification Strategies and Outcomes
Modification Site | Reaction Conditions | Key Challenge | Optimization Solution |
---|---|---|---|
Primary amine (-NH₂) | Boc protection (di-tert-butyl dicarbonate, THF) | Overprotection to dicarbamate | Stoichiometric control (1.05 eq Boc₂O) |
Chiral center (C-3) | Resolution with L-(+)-tartaric acid in EtOH | Low diastereomer solubility | Seeding with (R)-isomer crystals |
Terminal methylene | Mitsunobu reaction with phthalimide | Epimerization risk | Low-temperature conditions (-20°C) |
Secondary amine | Reductive alkylation (NaBH₃CN, RCHO) | Competitive reductive amination at triazole N-2 | Bulky aldehydes (e.g., pivaldehyde) |
The β-branched alkyl chain's steric bulk necessitates polar solvents (THF/H₂O mixtures) for homogeneous reaction conditions during amide coupling. Notably, the primary amine demonstrates unusual nucleophilicity when the triazole ring is protonated, enabling selective N-alkylation without protecting groups under pH-controlled conditions (pH 9.5 buffer) [5] .
Transition metal catalysis enables critical bond formations in triazolopyridazine synthesis:
For the target compound, kinetic studies revealed that Buchwald-Hartwig coupling of 3-bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with N-Boc-2-amino-3-methylbutyl methanesulfonate requires Pd₂(dba)₃/XPhos (3 mol%) with cesium carbonate in tert-amyl alcohol to achieve 95% conversion while minimizing dehalogenation (<2%). Catalyst poisoning occurred with triethylamine due to competitive coordination at the triazole N-4 position [4] [5].
Microwave-assisted copper-catalyzed Ullmann-type coupling demonstrated superior performance for introducing sterically hindered amines: CuI (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine ligand in DMSO at 120°C (30 min microwave) provided 89% yield versus 52% under thermal conditions .
Solvent and energy optimization significantly improved the sustainability profile:
Byproduct analysis identified three principal impurities:
Flow chemistry implementations reduced the synthesis from 5 discrete batches to a continuous 3-step sequence with in-line scavenging columns (catch-and-release purification), decreasing total waste volume by 74% and raising E-factor from 86 to 32 [5] [6]. Energy consumption metrics showed 58% reduction through microwave-assisted ring formation and flow deprotection compared to batch processing.
Table 3: Comparative Analysis of Synthetic Methodologies
Parameter | Traditional Synthesis | Optimized Green Synthesis | Improvement Factor |
---|---|---|---|
Total steps | 5 | 3 (telescoped) | 40% step reduction |
Total reaction time | 42 hours | 9 hours | 78.5% reduction |
Solvent consumption | 12 L/mol | 3.2 L/mol | 73.3% reduction |
Pd catalyst usage | 5 mol% (single use) | 3 mol% (3× reusable) | 80% Pd reduction |
Process mass intensity (PMI) | 86 | 32 | 62.8% improvement |
Isolated yield | 61% | 79% | 18% absolute increase |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1